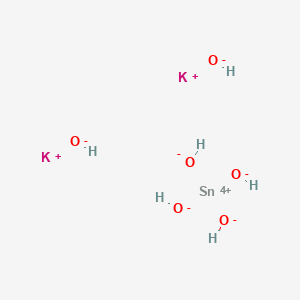
6,13-Dihydrodibenzo(b,i)phenazine
Vue d'ensemble
Description
6,13-Dihydrodibenzo(b,i)phenazine is a chemical compound with the formula C20H14N2 . It is also known by other names such as Dibenzo[b,i]phenazine,6,13-dihydro-;6,13-Dihydrodibenzo[b,i]phenazine;NSC 155177;6,13-Dihydro-6,13-diazapentacene .
Molecular Structure Analysis
The molecular weight of 6,13-Dihydrodibenzo(b,i)phenazine is approximately 282.34 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . The exact mass is 282.115698455 and the mono-isotopic mass is also 282.115698455 .Physical And Chemical Properties Analysis
6,13-Dihydrodibenzo(b,i)phenazine has a density of 1.2±0.1 g/cm3 . Its boiling point is 544.1±20.0 °C at 760 mmHg . The compound has a molar refractivity of 91.6±0.3 cm3 . It has a topological polar surface area of 24.1 and a complexity of 335 .Applications De Recherche Scientifique
Modular Synthesis for Substituted Derivatives : A study by Li et al. (2020) presented a modular synthetic approach for (C-10 to C-13)-substituted 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine derivatives. This method allows for predictable and programmable aromatic substitution to achieve synthetically useful yields, indicating potential in synthetic chemistry applications (Li et al., 2020).
Excited-State Planarization Studies : Chen et al. (2017) explored the excited-state planarization of N,N'-disubstituted dihydrodibenzo[a,c]phenazines. They observed drastic chain-length dependent emissions, highlighting the potential of these compounds in fundamental studies and applications like molecular electronics and photonics (Chen et al., 2017).
Photopolymerization Catalysts : Dibenzo[a,c]phenazine derivatives were shown to be efficient in catalyzing the photopolymerization of various monomers, including epoxides and vinyl monomers, under UV and visible light. This suggests their use in material sciences and photopolymerization processes (Bulut et al., 2011).
Conformational/Electronic Responses : Zhang et al. (2015) investigated the conformational and electronic responses of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines. Their findings provide insights into the photophysical behaviors of these compounds, potentially useful in the design of advanced optical materials (Zhang et al., 2015).
Tuning of Conformation and Color : A study by Zhang et al. (2018) demonstrated how the installation of ortho-methyl groups can tune the conformation and color of conjugated polyheterocyclic skeletons. This work offers potential applications in the field of organic electronics and materials science (Zhang et al., 2018).
Electrochromic Device Applications : Hacioglu et al. (2022) synthesized novel fluorinated dibenzo[a,c]phenazine derivatives for electrochromic device applications, demonstrating the compound's potential in the field of organic electronics (Hacioglu et al., 2022).
Vibration-Induced-Emission for Imaging : Dou et al. (2017) discussed the use of N,N'-disubstituted-dihydrodibenzo[a,c]phenazines in imaging amyloid β fibrils, a marker of neurological disorders like Alzheimer's disease. This application highlights its potential in biomedical imaging and diagnostics (Dou et al., 2017).
Electroluminescent Donor–Acceptors : Shaikh et al. (2017) developed novel donor–acceptor molecules based on dibenzo[a,c]phenazine, indicating their potential as hole-transporting materials in organic electronics (Shaikh et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2,13-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-2-6-14-10-18-17(9-13(14)5-1)21-19-11-15-7-3-4-8-16(15)12-20(19)22-18/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZBHKGNUIINBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145881 | |
| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,13-Dihydrodibenzo(b,i)phenazine | |
CAS RN |
10350-06-8 | |
| Record name | 6,13-Dihydrodibenzo[b,i]phenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010350068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC155177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,13-Dihydrodibenzo(b,i)phenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,13-dihydrodibenzo[b,i]phenazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B87674.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B87676.png)




![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)



silane](/img/structure/B87712.png)
